molecular formula C12H12N2O B3145278 1-Phenethyl-1H-imidazole-4-carbaldehyde CAS No. 570398-14-0

1-Phenethyl-1H-imidazole-4-carbaldehyde

Cat. No.: B3145278
CAS No.: 570398-14-0
M. Wt: 200.24 g/mol
InChI Key: JANNNSREBOLUIJ-UHFFFAOYSA-N
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Description

Contextual Significance of Imidazole (B134444) Heterocycles in Chemical Sciences

Imidazole, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, is a privileged structure in the chemical sciences. nih.govnih.gov Its unique electronic properties, including its aromaticity and amphoteric nature—acting as both a weak acid and a weak base—confer a remarkable versatility that has been exploited across various scientific disciplines. nih.govpharmaguideline.com The imidazole ring is a fundamental component of many essential biological molecules, such as the amino acid histidine and its derivative histamine, highlighting its intrinsic role in biological systems. nih.gov

In medicinal chemistry, the imidazole nucleus is a common feature in a wide array of pharmaceutical agents with diverse therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory drugs. nih.govdergipark.org.tr The ability of the imidazole nitrogens to engage in hydrogen bonding and coordinate with metal ions is crucial for the molecular recognition of biological targets. nih.gov Furthermore, in materials science, imidazole derivatives are utilized in the development of ionic liquids, corrosion inhibitors, and functional polymers. iucr.org The continuous exploration of new synthetic methodologies to access functionalized imidazoles underscores their enduring importance in the quest for novel molecules with tailored properties. rsc.orgnih.gov

Historical Development of Imidazole-4-carbaldehyde Chemistry

The journey into imidazole chemistry began in 1858 when Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and ammonia. nih.govpharmaguideline.com This foundational work, often referred to as the Debus synthesis, paved the way for the exploration of a vast family of derivatives. pharmaguideline.comwikipedia.org Subsequently, variations of this method, such as the Radziszewski synthesis, allowed for the preparation of substituted imidazoles by incorporating aldehydes into the reaction mixture. pharmaguideline.com

The introduction of a carbaldehyde group at the C4 position of the imidazole ring, creating imidazole-4-carbaldehyde, marked a significant advancement in the synthetic utility of this heterocycle. This functional group serves as a versatile handle for a wide range of chemical transformations, including condensations, oxidations, and reductions, thereby enabling the construction of more complex molecular architectures. sigmaaldrich.com Early methods for the synthesis of imidazole-4-carbaldehyde often involved the oxidation of the corresponding alcohol, 4-(hydroxymethyl)imidazole. guidechem.com Over the years, more sophisticated and efficient synthetic routes have been developed, including those starting from readily available materials like 4-bromo-1H-imidazole. chemicalbook.com The development of reliable methods for the synthesis of imidazole-4-carboxylic acids, which can be subsequently converted to the aldehyde, has also been a focus of research. google.comgoogle.com These advancements have solidified the role of imidazole-4-carbaldehydes as key intermediates in the synthesis of pharmaceuticals and other functional organic molecules. chemicalbook.comprotheragen.aifishersci.ca

Research Focus on 1-Phenethyl-1H-imidazole-4-carbaldehyde within Heterocyclic Chemistry

The contemporary research landscape in heterocyclic chemistry often focuses on the synthesis and potential applications of specifically substituted imidazoles. The introduction of a phenethyl group at the N1 position of the imidazole ring, as seen in this compound, is of particular interest. The phenethyl moiety can influence the compound's lipophilicity and steric profile, which in turn can modulate its reactivity and biological activity.

While direct and extensive research on this compound is not widely published, significant insights can be drawn from studies on closely related analogues. For instance, research into the synthesis of 1-(2-phenylethyl)-4-methyl-imidazole-5-carbaldehyde has been documented, providing a potential synthetic pathway to the target molecule. dergipark.org.tr In this study, 4-methyl-5-imidazole carbaldehyde was treated with sodium hydride and then reacted with a phenethyl halide to yield the N-substituted product. dergipark.org.tr This approach highlights a general strategy for the N-alkylation of imidazole-4-carbaldehydes.

Furthermore, the reactivity of the aldehyde functional group in such compounds is a key area of investigation. For example, 4-imidazolecarboxaldehyde is known to undergo reductive amination to form secondary amines. sigmaaldrich.com This type of reaction, applied to this compound, would open avenues to a diverse range of derivatives with potential applications in various fields of chemical research. The synthesis of related 1-phenyl-1H-imidazole derivatives has also been a subject of crystallographic and spectroscopic characterization, providing valuable data on their molecular structure and intermolecular interactions. iucr.org

The research focus on N-substituted imidazole-4-carbaldehydes is driven by the desire to create novel molecular scaffolds for drug discovery and materials science. The specific combination of the phenethyl group and the reactive carbaldehyde on the imidazole core in this compound makes it a promising, albeit currently under-explored, candidate for further synthetic elaboration and application-oriented research.

Compound Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC12H12N2O200.24
1-Phenyl-1H-imidazole-4-carbaldehydeC10H8N2O172.18 nih.gov
1H-Imidazole-4-carbaldehydeC4H4N2O96.09 sigmaaldrich.com
2-Phenyl-1H-imidazole-4-carbaldehydeC10H8N2O172.19 biosynth.com
1-(Trifluoromethyl)-1H-imidazole-4-carbaldehydeC5H3F3N2O164.08 uni.lu
1-Methyl-4-phenyl-1H-imidazole-2-carbaldehydeC11H10N2O186.21

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylethyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-9-12-8-14(10-13-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANNNSREBOLUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(N=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies of 1 Phenethyl 1h Imidazole 4 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group in 1-phenethyl-1H-imidazole-4-carbaldehyde is a primary site for a variety of chemical modifications, allowing for the construction of more complex molecular architectures.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde is susceptible to attack by nucleophiles, a fundamental reaction in organic chemistry. libretexts.org In the initial step of a nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

The reactivity of aldehydes in nucleophilic additions is influenced by both steric and electronic factors. Generally, aldehydes are more reactive than ketones due to less steric hindrance around the carbonyl carbon. youtube.com Additionally, electron-donating groups attached to the carbonyl carbon can decrease its electrophilicity and thus reduce its reactivity toward nucleophiles. libretexts.orgyoutube.com

While specific studies detailing nucleophilic addition reactions on this compound are not extensively documented in the provided search results, the general principles of aldehyde reactivity suggest that it will readily undergo such transformations. Examples of common nucleophiles that would be expected to react with this compound include Grignard reagents (organomagnesium compounds) and organolithium reagents, leading to the formation of secondary alcohols. Similarly, reduction with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, 1-(1-phenethyl-1H-imidazol-4-yl)methanol. youtube.com

Condensation Reactions and Schiff Base Formation

Condensation reactions of aldehydes with primary amines are a cornerstone of organic synthesis, leading to the formation of imines, commonly known as Schiff bases. ijacskros.com This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). ijacskros.comorientjchem.org

Schiff bases derived from imidazole (B134444) derivatives are of significant interest due to their wide range of biological activities. orientjchem.org The formation of a Schiff base from this compound would involve its reaction with a primary amine. For instance, condensation with phenylethylamine would yield a Schiff base derivative incorporating two phenethyl moieties. researchgate.net

The general procedure for synthesizing Schiff bases often involves mixing the aldehyde and the primary amine in a suitable solvent, sometimes with acid or base catalysis to facilitate the reaction. ijacskros.com The resulting imine products are valuable intermediates for the synthesis of various heterocyclic compounds and have applications in coordination chemistry. researchgate.net

Wittig Reactions for Olefin Generation

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes (olefins) from aldehydes or ketones. The reaction involves the treatment of the carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. sciepub.com

In the context of this compound, a Wittig reaction would provide a direct route to the synthesis of various 4-(alkenyl)-1-phenethyl-1H-imidazoles. The reaction proceeds by the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate which then collapses to form the alkene and triphenylphosphine oxide. sciepub.com

A "greened" version of the Wittig reaction has been developed, which can be performed in an aqueous medium at ambient temperature, offering an environmentally benign alternative to traditional methods that often use anhydrous organic solvents. sciepub.com This one-pot procedure typically involves the reaction of an aldehyde, an alkyl halide, and triphenylphosphine in a saturated aqueous solution of sodium bicarbonate. sciepub.com

Reactant 1 Reactant 2 Product Type Key Transformation
This compoundPrimary AmineSchiff Base (Imine)Formation of a C=N double bond
This compoundPhosphorus YlideAlkene (Olefin)Conversion of C=O to C=C

Oxidation to Carboxylic Acid and Ester Derivatives

The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. The resulting 1-phenethyl-1H-imidazole-4-carboxylic acid is a valuable synthetic intermediate. For example, imidazole-4-carboxylic acids can be used in the synthesis of more complex molecules, including those with potential biological activity. nih.govresearchgate.net

Once the carboxylic acid is formed, it can be further derivatized to form esters through esterification reactions. This typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, reaction with ethanol would yield ethyl 1-phenethyl-1H-imidazole-4-carboxylate. These ester derivatives are also important intermediates in organic synthesis. nih.gov

Reactivity of the Imidazole Ring System

The imidazole ring itself is a reactive entity, with the nitrogen atoms being key sites for further functionalization.

Alkylation and Arylation at Nitrogen Atoms

The nitrogen atoms of the imidazole ring can be alkylated or arylated to introduce a wide range of substituents. otago.ac.nz N-alkylation of imidazoles is a common strategy to modify their physicochemical and biological properties. The regioselectivity of N-alkylation in unsymmetrical imidazoles can be influenced by the nature of the substituent on the ring, the alkylating agent, and the reaction conditions. otago.ac.nz In basic media, alkylation is largely governed by polar and steric factors, with electron-withdrawing groups directing the incoming electrophile to the more remote nitrogen atom. otago.ac.nz

N-arylation of imidazoles is another important transformation that is often achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org These reactions allow for the introduction of various aryl and heteroaryl groups onto the imidazole nitrogen. Palladium-catalyzed methods have been shown to be highly regioselective for the N1-arylation of unsymmetrical imidazoles. nih.govmit.edu The choice of catalyst and ligand is crucial for achieving high yields and selectivity. nih.gov These N-arylated imidazoles are key structural motifs in many medicinally important compounds. nih.govresearchgate.net

Reaction Reagent Type Product Significance
N-AlkylationAlkyl HalidesN-Alkyl ImidazoleModulation of properties
N-ArylationAryl Halides, Arylboronic AcidsN-Aryl ImidazoleAccess to medicinal scaffolds

Functionalization at Carbon Positions (C2, C5)

The C2 and C5 positions of the this compound ring are susceptible to functionalization, primarily through deprotonation followed by reaction with an electrophile. The regioselectivity of these reactions is dictated by the relative acidity of the protons at these positions.

Directed Ortho-Metalation (DoM): The most acidic proton on the N-substituted imidazole ring is typically at the C2 position. Treatment of a 1-substituted imidazole with a strong base, such as n-butyllithium (n-BuLi), results in regioselective deprotonation at C2. The resulting organolithium intermediate is a powerful nucleophile that can react with a wide array of electrophiles. This strategy allows for the introduction of various functional groups at the C2 position.

Subsequent functionalization at the C5 position can also be achieved. In some cases, chelation effects or the presence of specific directing groups can enable selective lithiation at C5. Alternatively, sequential lithiation and derivatization can be employed to functionalize both positions.

PositionMethodReagentsResulting Functionalization
C2 Directed Lithiation1. n-BuLi 2. Electrophile (e.g., RX, RCHO, CO2)Introduction of alkyl, hydroxyl-alkyl, carboxyl groups, etc.
C5 Palladium-Catalyzed Direct ArylationAryl Halide, Pd Catalyst (e.g., Pd(OAc)2), BaseIntroduction of aryl groups
C2 & C5 Sequential Lithiation1. n-BuLi, Electrophile 1 2. Second equivalent of n-BuLi, Electrophile 2Stepwise introduction of two different functional groups

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed direct C-H arylation represents another powerful tool for functionalizing the imidazole core, particularly at the C5 position. This method avoids the need for pre-functionalization (e.g., halogenation) of the imidazole ring. The reaction typically involves a palladium catalyst, an aryl halide, a base, and sometimes a ligand. Studies have shown that while polar aprotic solvents often favor C5 monoarylation, other solvents can lead to double arylation at both C2 and C5 positions.

Heterocyclic Annulation Reactions from Imidazole Scaffolds

The aldehyde functional group at the C4 position of this compound is a key handle for constructing fused heterocyclic systems through annulation reactions. These reactions build new rings onto the imidazole scaffold, leading to complex polycyclic architectures.

Synthesis of Imidazo[1,2-a]pyrazines: One common strategy involves the multicomponent reaction of an imidazole aldehyde, an aminopyrazine, and an isocyanide. For instance, an iodine-catalyzed three-component reaction between an aryl aldehyde, 2-aminopyrazine, and an isocyanide proceeds via a [4+1] cycloaddition to afford imidazo[1,2-a]pyrazine derivatives in good yields. nih.gov this compound can serve as the aldehyde component in such reactions.

Synthesis of Imidazo[1,5-a]pyridines: Imidazo[1,5-a]pyridines can be synthesized via the cyclocondensation of 2-(aminomethyl)pyridines with aldehydes. The aldehyde group of this compound can react with the amine to form an intermediate that subsequently cyclizes to generate the fused bicyclic system. Various catalytic systems, including copper and iodine, have been employed to facilitate these transformations. sapub.orgnih.gov

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a classic annulation method that involves the condensation of an amine with an aldehyde, followed by an acid-catalyzed cyclization. A modified version of this reaction can be applied to imidazole derivatives. For example, an N-1 linked aromatic amine on an imidazole can react with an aldehyde to form an intermediate that cyclizes to produce imidazoquinoxalines. rsc.orgkuleuven.be This demonstrates the potential for the aldehyde group of this compound to participate in ring-forming reactions with suitable amine partners.

Synthetic Utility as a Versatile Chemical Intermediate

The structural features of this compound make it a valuable precursor for a wide range of more complex molecules, from bioactive heterocyclic systems to advanced materials.

Building Block for Complex Heterocyclic Systems

As established in the annulation reactions, the title compound is an excellent starting material for fused heterocycles. The imidazole ring itself is a core component of many biologically active molecules, and the ability to build additional rings onto this scaffold is a powerful strategy in drug discovery. scispace.comnih.gov For example, imidazole-4-carboxaldehyde derivatives are used in the preparation of inhibitors for enzymes like C17,20-lyase, which is relevant in cancer therapy, and in the synthesis of antimalarial drugs. fishersci.caechemi.com

Target HeterocycleReaction TypeKey Reactants
Imidazo[1,2-a]pyrazinesMulti-component Reaction2-Aminopyrazine, Isocyanide
Imidazo[1,5-a]pyridinesCyclocondensation2-(Aminomethyl)pyridine
ImidazoquinoxalinesModified Pictet-SpenglerN-1 linked aromatic amine
Benzoxazoles/BenzothiazolesCondensation & Cyclization2-Aminophenol / 2-Aminothiophenol

Furthermore, the aldehyde can be converted into other functional groups, such as imines or alkenes, which can then undergo further cyclization reactions to produce diverse heterocyclic systems. researchgate.netdergipark.org.tr

Intermediate in Multi-step Organic Synthesis Sequences

The utility of the imidazole-4-carbaldehyde scaffold is evident in its application as a key intermediate in multi-step syntheses of complex target molecules. nih.govmit.edu For instance, a closely related compound, imidazole-4-carboxylic acid ethyl ester, is the starting material in a patented multi-step synthesis of an intermediate for medetomidine, a pharmaceutical agent. google.com The synthesis involves N-protection, hydrolysis of the ester to a carboxylic acid, condensation to form an amide, and finally a Grignard reaction. google.com This highlights the role of the C4-functionalized imidazole core in building complex, pharmaceutically relevant molecules. The this compound could similarly be oxidized to the corresponding carboxylic acid and enter such a synthetic sequence.

Precursor to Advanced Functional Materials

Imidazole derivatives are increasingly used in materials science, particularly as organic linkers for the construction of Metal-Organic Frameworks (MOFs). kuleuven.bechemicalbook.com MOFs are crystalline, porous materials with applications in gas storage, separation, catalysis, and proton conduction.

The nitrogen atoms of the imidazole ring and an additional coordinating group (often a carboxylate) can bind to metal ions to form these extended networks. rsc.orgrsc.org this compound can be readily oxidized to 1-phenethyl-1H-imidazole-4-carboxylic acid. This resulting molecule, possessing both a coordinating imidazole nitrogen and a carboxylate group, is an ideal candidate for a linker in MOF synthesis.

The properties of the resulting MOF can be tuned by the structure of the organic linker. The presence of the phenethyl group could influence the porosity and surface properties of the material. Imidazole-based MOFs have shown promise as proton-conductive materials, where the imidazole units facilitate the transport of protons through the framework, a key property for applications in fuel cell membranes. nih.govrsc.org They have also been investigated for capturing radioactive iodine, an important application in nuclear waste management. nih.gov

Mechanistic Investigations of Reactions Involving 1 Phenethyl 1h Imidazole 4 Carbaldehyde

Elucidation of Reaction Pathways and Catalytic Cycles

While a specific pathway for 1-Phenethyl-1H-imidazole-4-carbaldehyde is not detailed, general and widely accepted mechanisms for imidazole (B134444) ring formation offer a hypothetical basis for its synthesis.

Proposed Mechanistic Cycles for Imidazole Formation

The most probable route for synthesizing N-substituted imidazoles like the title compound is a variation of the Debus-Radziszewski imidazole synthesis. wikipedia.orgijprajournal.com This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. scribd.comresearchgate.net To achieve the N-1 phenethyl substitution, phenethylamine (B48288) would be used in place of ammonia.

The proposed, though unconfirmed, mechanism would proceed as follows:

Imine Formation: The 1,2-dicarbonyl compound (e.g., glyoxal) reacts with phenethylamine to form a diimine intermediate.

Condensation: This diimine then condenses with a suitable aldehyde that can provide the C4 and C5 carbons of the imidazole ring, one of which bears the aldehyde group for the final product.

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent dehydration/oxidation to form the aromatic imidazole ring.

Another plausible, though less detailed, pathway involves the cycloaddition of intermediates derived from isocyanoacetates, which is a known method for forming 1,5-disubstituted imidazole-4-carboxylates. nih.gov This could potentially be adapted for the synthesis of 4-carbaldehyde derivatives.

Identification and Characterization of Reaction Intermediates

In the context of the general Debus-Radziszewski synthesis, the key reaction intermediate is the N,N'-disubstituted diimine formed from the reaction of the dicarbonyl compound and the primary amine. wikiwand.com For the specific synthesis of this compound, this would be N,N'-bis(phenethyl)ethane-1,2-diimine. Subsequent condensation with an appropriate aldehyde would lead to a dihydroimidazole (B8729859) intermediate, which then aromatizes.

In cycloaddition pathways, intermediates include activated anions of isocyanoacetate and tautomeric species that form before the final cyclization step. nih.gov However, the direct characterization of these transient species for the target compound is not available.

Kinetic and Thermodynamic Studies of Reaction Processes

There are no specific kinetic or thermodynamic data available for reactions involving this compound.

General kinetic studies have been performed on other imidazole-related reactions. For instance, the kinetics of the reaction between the parent imidazole ring and ozone have been determined, with second-order rate constants reported. rsc.orgaau.dk Additionally, kinetic investigations into the synthesis of other imidazole derivatives, such as 2-phenyl-1H-benzo[d]imidazole, have identified the reaction orders and calculated activation parameters, confirming a two-step mechanism. researchgate.net These studies show that such parameters are highly dependent on the specific reactants, catalysts, and conditions, and the data cannot be directly extrapolated to this compound.

Role of Transition Metal Catalysis in Modulating Reaction Mechanisms

Transition metals are frequently employed to catalyze the synthesis of imidazole derivatives, often improving yields and selectivity. While no specific catalyst has been documented for the title compound, catalysts based on palladium, copper, nickel, and rhodium are common in C-H arylation and other cross-coupling reactions to form substituted imidazoles. nih.gov

For example, a patent describes a method for synthesizing 1H-imidazole-4-carboxylic acid using an inorganic salt composite catalyst containing iron and barium salts to facilitate an oxidation/desulfurization step. google.com Such a catalyst could potentially be adapted for related syntheses. The general mechanism of action for these catalysts involves oxidative addition, reductive elimination, and transmetalation steps, which modulate the reaction pathway to favor specific product formations.

Applications in Chemical Sciences Beyond Direct Biological Activity

Role as Ligands in Coordination Chemistry

The nitrogen atoms of the imidazole (B134444) ring in 1-Phenethyl-1H-imidazole-4-carbaldehyde can act as effective donors for metal ions, enabling its use as a ligand in the formation of coordination complexes.

The synthesis of imidazole-based ligands is a cornerstone of coordination chemistry, owing to their ability to form stable complexes with a wide range of metal ions. The imidazole moiety can be derivatized at various positions to tune the steric and electronic properties of the resulting ligands. While specific synthetic routes to coordination complexes of this compound are not extensively detailed in the available literature, general methods for the preparation of N-substituted imidazole ligands are well-established. These typically involve the reaction of the imidazole derivative with a metal salt in a suitable solvent. The resulting complexes can exhibit diverse geometries and coordination modes.

For instance, research on related imidazole derivatives has shown their utility in forming coordination polymers and metal-organic frameworks (MOFs), where the imidazole acts as a linker between metal centers. The phenethyl group in this compound could influence the packing and dimensionality of such supramolecular structures.

Chiral ligands derived from imidazole scaffolds have found significant applications in asymmetric catalysis. The synthesis of enantiomerically pure products is a critical goal in modern chemistry, and metal complexes bearing chiral ligands are powerful tools for achieving this. Although direct applications of this compound in asymmetric catalysis are not prominently reported, the potential exists for its conversion into chiral ligands.

For example, the aldehyde functional group can be transformed into a chiral amine or alcohol through reductive amination or asymmetric reduction, respectively. These modified derivatives could then be used to create chiral environments around a metal center, facilitating enantioselective transformations. The development of novel chiral ligands is an active area of research, and N-substituted imidazoles are considered promising candidates.

Functional Materials Development

The incorporation of specific chemical functionalities into materials can impart them with desired properties. This compound serves as a useful building block for the creation of such functional materials.

Imidazole-containing polymers have attracted attention due to their potential applications in areas such as ion conduction and catalysis. The imidazole group can be introduced into a polymer backbone or as a side chain. The aldehyde functionality of this compound provides a reactive site for polymerization or for grafting onto existing polymer chains.

For example, it could undergo condensation polymerization with suitable co-monomers or be attached to a pre-formed polymer via reactions targeting the aldehyde group. The resulting functionalized polymers could exhibit interesting properties derived from the presence of the imidazole and phenethyl groups, such as enhanced thermal stability or specific binding capabilities.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole-based linkers are frequently used in the synthesis of MOFs due to their strong coordinating ability and the structural diversity they can impart.

While the direct use of this compound as a primary linker in MOF synthesis is not widely documented, its derivatives could serve this purpose. For instance, oxidation of the aldehyde group to a carboxylic acid would yield a bifunctional linker capable of bridging metal centers to form extended networks. The phenethyl group would project into the pores of the MOF, influencing its size, shape, and surface properties, which are critical for applications in gas storage, separation, and catalysis.

Chemical Sensor Design and Fabrication

The development of chemical sensors for the detection of various analytes is a crucial area of research. Materials that can selectively interact with a target molecule and produce a measurable signal are at the heart of these devices. Imidazole derivatives have been explored for their potential in chemical sensing applications.

Development of Colorimetric Chemosensors

The development of optical chemosensors, particularly those that allow for the visual detection of analytes through a color change, is a significant area of research. nih.gov Imidazole derivatives have been extensively explored as core structures for colorimetric chemosensors due to the ability of the nitrogen atoms in the imidazole ring to coordinate with various analytes, especially metal ions. mdpi.comresearchgate.netmdpi.com The electronic properties of the imidazole ring can be readily tuned by substitution, allowing for the rational design of sensors for specific targets.

While direct studies on this compound as a colorimetric chemosensor are not extensively documented, its structural features suggest its potential in this application. The phenethyl group at the N1 position can influence the sensor's solubility and steric hindrance, while the carbaldehyde group at the C4 position provides a site for further functionalization or direct interaction with analytes. For instance, the aldehyde's oxygen atom can act as a coordination site, and its electron-withdrawing nature can modulate the electronic properties of the imidazole ring upon analyte binding.

Research on analogous imidazole-based chemosensors has demonstrated their efficacy in detecting a range of metal ions. For example, some imidazole derivatives exhibit high selectivity and sensitivity for copper (II) ions, producing a distinct color change from colorless to blue. nih.gov Others have been developed for the detection of other environmentally and biologically relevant ions.

The typical performance of such imidazole-based colorimetric chemosensors is summarized in the hypothetical data table below, illustrating the types of parameters that are evaluated.

Target AnalyteSolvent SystemLimit of Detection (LOD)Observed Color ChangeBinding Stoichiometry (Sensor:Analyte)
Copper (II)Aqueous MediaMicromolar (µM)Colorless to Blue1:1 or 2:1
Sulfide ionsAqueous MediaMicromolar (µM)Colorless to Yellow1:1
Iron (III)Organic/Aqueous MixtureMicromolar (µM)Colorless to Yellow-Brown1:1

Principles of Chemical Sensing Mechanisms

The ability of imidazole derivatives to act as colorimetric chemosensors is rooted in several key chemical principles that govern the interaction between the sensor molecule and the target analyte. These interactions lead to a change in the electronic structure of the sensor, which in turn alters its absorption of visible light, resulting in a perceivable color change.

The primary mechanism for the detection of metal ions by imidazole-based sensors is coordination . The nitrogen atoms of the imidazole ring possess lone pairs of electrons that can be donated to a metal ion, forming a coordination complex. In the case of this compound, the oxygen atom of the carbaldehyde group can also participate in this coordination, creating a bidentate chelation site that can enhance the stability and selectivity of the metal-sensor complex.

This coordination event perturbs the electronic distribution within the imidazole ring and the conjugated system of the molecule. This can lead to a change in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change in the HOMO-LUMO gap affects the wavelength of light the molecule absorbs. If the absorption maximum shifts into the visible region, or shifts from one part of the visible region to another, a color change is observed.

Another important mechanism is the modulation of an Intramolecular Charge Transfer (ICT) process. In a sensor molecule, there is often an electron-donating part and an electron-accepting part. Upon excitation with light, an electron can be transferred from the donor to the acceptor. The energy of this transfer, and thus the color of the compound, is sensitive to the local environment. When an analyte binds to the sensor, it can enhance or inhibit this ICT process, leading to a colorimetric response. For instance, the binding of a metal ion to the imidazole nitrogen can increase its electron-accepting character, facilitating the ICT and causing a shift in the absorption spectrum.

Furthermore, the sensing mechanism can also involve analyte-induced changes in aggregation. Some sensor molecules may exist as monomers in solution, but upon binding to an analyte, they may form aggregates. This aggregation can significantly alter the electronic interactions between the molecules and, consequently, their light-absorbing properties.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies for 1-Phenethyl-1H-imidazole-4-carbaldehyde

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research will undoubtedly focus on establishing novel and sustainable methods for the synthesis of this compound, moving beyond traditional, often harsh, reaction conditions.

Key areas of exploration will likely include:

Green Chemistry Approaches: The application of green chemistry principles offers a significant opportunity to reduce the environmental impact of synthesis. bohrium.comresearchgate.net This could involve the use of bio-catalysts, such as lemon juice, which has been successfully employed in the synthesis of other imidazole (B134444) derivatives. researchgate.net Solvent-free reaction conditions and the use of water as a solvent are other promising avenues that align with the principles of green chemistry. asianpubs.orgias.ac.in

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various imidazole-based compounds. bohrium.commdpi.comresearchgate.net Investigating the application of microwave and ultrasound irradiation for the synthesis of this compound could lead to more efficient and sustainable production methods.

One-Pot, Multi-Component Reactions: Designing one-pot, multi-component reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. asianpubs.org Developing such a strategy for this target molecule would be a significant advancement.

A comparative overview of potential sustainable synthetic methods is presented in the table below.

MethodPotential AdvantagesKey Challenges
Bio-catalysis Use of renewable resources, mild reaction conditions, high selectivity.Catalyst stability and reusability, optimization of reaction parameters.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, increased yields.Scale-up limitations, potential for localized overheating.
Ultrasound-Assisted Synthesis Enhanced mass transfer, improved reaction rates, can be used at ambient temperature.Specialized equipment required, potential for radical formation.
Solvent-Free Reactions Reduced solvent waste, simplified work-up procedures.Ensuring adequate mixing of reactants, potential for high viscosity.

Exploration of Undiscovered Reactivity Pathways and Transformations

The aldehyde functionality at the C4 position of the imidazole ring, combined with the N-phenethyl group, presents a rich playground for exploring novel chemical transformations. Future research will aim to uncover and harness the latent reactivity of this compound.

Potential areas of investigation include:

Novel Condensation Reactions: The aldehyde group is a versatile handle for a wide array of condensation reactions. Exploring its reactivity with novel nucleophiles could lead to the synthesis of a diverse library of new imidazole derivatives with potentially interesting biological or material properties.

Functionalization of the Imidazole Ring: While the aldehyde group is the most obvious site of reactivity, the imidazole ring itself can be further functionalized. Research into electrophilic and nucleophilic substitution reactions on the imidazole core of this specific molecule could unlock new avenues for structural diversification. nih.gov

Transformations of the N-Phenethyl Group: The phenethyl group also offers opportunities for chemical modification. For instance, selective oxidation or substitution on the phenyl ring could be explored to fine-tune the properties of the molecule.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. The application of advanced computational modeling to this compound holds immense promise.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. scispace.comresearchgate.net This can provide valuable insights into its chemical behavior and guide experimental work. For example, DFT can be used to predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new reactions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. scispace.com This can be particularly useful in understanding its behavior in different environments and for designing molecules with specific binding properties.

Predictive Modeling of Material Properties: Computational methods can be used to predict the potential of this molecule and its derivatives to form novel materials, such as liquid crystals or components of organic electronic devices. mdpi.com By calculating properties like polarizability and HOMO-LUMO energy gaps, researchers can screen for candidates with desirable characteristics. mdpi.com

The following table outlines the potential applications of different computational methods in the study of this compound.

Computational MethodPredicted PropertiesPotential Applications
Density Functional Theory (DFT) Electronic structure, reactivity indices, spectroscopic data.Guiding synthetic strategies, understanding reaction mechanisms.
Molecular Dynamics (MD) Conformational preferences, intermolecular interactions.Predicting behavior in solution, studying interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity or material properties.Designing new derivatives with enhanced properties.

Integration into Emerging Chemical Technologies and Applications

The unique structural features of this compound make it a promising candidate for integration into a variety of emerging technologies. Future research will explore its potential in cutting-edge applications.

Potential areas for integration include:

Ionic Liquids: Imidazole-based compounds are fundamental building blocks for ionic liquids, which are salts that are liquid at low temperatures and have applications as green solvents and in electrochemical devices. elsevierpure.comtandfonline.comresearchgate.net The N-phenethyl group and the aldehyde functionality could be modified to create novel ionic liquids with tailored properties.

Materials for Electronics: Imidazole derivatives are being investigated for their use in electronic materials, such as photoresists for advanced lithography. 36kr.com The specific electronic properties of this compound could make it a valuable component in the development of new materials for the semiconductor industry.

Liquid Crystals: The rigid imidazole core and the flexible phenethyl chain are structural motifs often found in liquid crystalline materials. mdpi.com By modifying the structure of the molecule, it may be possible to design novel liquid crystals with applications in displays and sensors.

Corrosion Inhibitors: Substituted imidazoles have shown promise as corrosion inhibitors for mild steel. scispace.com The potential of this compound and its derivatives in this application warrants investigation, potentially leading to more effective and environmentally friendly corrosion protection strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Phenethyl-1H-imidazole-4-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as 1,2-diamines with α-halo ketones or aldehydes under acidic conditions (e.g., ZnCl₂). For example, a palladium-catalyzed hydrogenation step can introduce substituents, but substitution with Raney nickel may avoid dehalogenation side reactions . Optimization includes solvent selection (ethanol or water), temperature control (45°C for cyclization), and base choice (NaOH over Na₂CO₃ for efficient Schiff base formation) .

Q. How is the structure of this compound validated in crystallographic studies?

  • Methodological Answer : X-ray crystallography with refinement via SHELXL is standard for structural validation. Tools like PLATON or ORTEP-III are used to analyze geometric parameters (bond lengths, angles) and detect disorders. Hydrogen bonding and π-π stacking interactions in the crystal lattice further confirm the imidazole core and substituent positions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify the formyl group (δ ~9.8 ppm for CHO) and phenethyl substituents (aromatic protons at δ ~7.2–7.4 ppm).
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C=N (~1640 cm⁻¹) confirm the aldehyde and imidazole ring.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for imidazole derivatives?

  • Methodological Answer : Cross-validation using multiple techniques is essential. For instance, if NMR suggests a planar imidazole ring but X-ray shows puckering, consider dynamic effects (e.g., ring flexibility in solution). Computational modeling (DFT) can reconcile discrepancies by simulating solution-phase conformers. Polymorphism screening via differential scanning calorimetry (DSC) may also explain divergent data .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic sites, such as the aldehyde carbon (partial positive charge) and imidazole C-2/C-4 positions. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, guiding functionalization strategies for drug development .

Q. What experimental design considerations are critical for studying the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use purified enzymes (e.g., xanthine oxidase) to measure IC₅₀ values under controlled pH and temperature.
  • Cell-Based Studies : Optimize solubility via hydrochloride salt formation (e.g., HCl treatment) and assess cytotoxicity (MTT assay) before testing antimicrobial or anticancer activity .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorinated groups) to enhance metabolic stability and lipophilicity .

Q. How can synthetic byproducts of this compound be minimized during scale-up?

  • Methodological Answer :

  • Catalyst Screening : Replace Pd/C with Raney nickel to suppress dehalogenation during hydrogenation .
  • Reaction Monitoring : Use LC-MS to track intermediates (e.g., Schiff bases) and adjust reaction times dynamically.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Data Analysis and Interpretation

Q. How do steric and electronic effects influence the regioselectivity of substitutions on the imidazole ring?

  • Methodological Answer :

  • Steric Effects : Bulky groups (e.g., phenethyl) at N-1 hinder substitutions at C-2, favoring C-4/C-5 positions.
  • Electronic Effects : Electron-withdrawing groups (e.g., CHO) activate C-2 for nucleophilic attack. Hammett plots or Fukui indices (from DFT) quantify these effects .

Q. What protocols validate the purity of this compound in multi-step syntheses?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) and ≥95% peak area purity.
  • Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (error <0.4%).
  • Melting Point : Sharp melting range (e.g., 165–166°C for related imidazole derivatives) indicates crystallinity and purity .

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Feasible Synthetic Routes

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1-Phenethyl-1H-imidazole-4-carbaldehyde
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Reactant of Route 2
1-Phenethyl-1H-imidazole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.